molecular formula C21H42N7O15P B1200824 Dihydrostreptomycin 3''-phosphate

Dihydrostreptomycin 3''-phosphate

Cat. No. B1200824
M. Wt: 663.6 g/mol
InChI Key: ISHZQVDNXXXTHD-GOUKQLAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrostreptomycin 3''-phosphate is a streptomycin phosphate. It derives from a dihydrostreptomycin.

Scientific Research Applications

Antibiotic Combinations and Resistance

Research has shown that combination formulations of penicillin G salts and dihydrostreptomycin were developed for use in dairy cattle, highlighting the compound's role in veterinary medicine. The study also discusses the mechanisms by which bacteria develop resistance to these drugs, which is crucial for understanding how dihydrostreptomycin 3''-phosphate might be used in combating bacterial resistance or in synergy with other antibiotics for enhanced therapeutic effects (Whittem & Hanlon, 1997).

Biosynthesis and Molecular Structure

The biosynthesis of related compounds like tunicamycins, which share some structural similarities with aminoglycoside antibiotics, provides insights into the complex pathways and unique molecular structures involved in antibiotic production. Understanding the biosynthesis of such compounds can shed light on the potential pathways and enzymatic reactions involved in the synthesis of dihydrostreptomycin 3''-phosphate, offering avenues for genetic and enzymatic manipulation for research purposes (Price & Tsvetanova, 2007).

Phosphate Metabolism in Antibiotic Production

The role of inorganic phosphate in the regulation of antibiotic production within the Streptomyces genus highlights the importance of phosphate groups in microbial metabolism and secondary metabolite production. Since dihydrostreptomycin 3''-phosphate contains a phosphate group, understanding phosphate regulation could provide insights into how this compound might be produced or modified in microbial systems and its implications for antibiotic efficacy and resistance (Barreiro & Martínez-Castro, 2019).

properties

Molecular Formula

C21H42N7O15P

Molecular Weight

663.6 g/mol

IUPAC Name

[(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-4-yl] dihydrogen phosphate

InChI

InChI=1S/C21H42N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)15(43-44(36,37)38)10(31)6(3-29)40-17)18(39-5)41-14-8(28-20(24)25)11(32)7(27-19(22)23)12(33)13(14)34/h5-18,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7+,8-,9-,10-,11+,12-,13+,14+,15-,16-,17-,18-,21+/m0/s1

InChI Key

ISHZQVDNXXXTHD-GOUKQLAUSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)O)NC)(CO)O

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(CO)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrostreptomycin 3''-phosphate
Reactant of Route 2
Dihydrostreptomycin 3''-phosphate
Reactant of Route 3
Dihydrostreptomycin 3''-phosphate
Reactant of Route 4
Dihydrostreptomycin 3''-phosphate
Reactant of Route 5
Dihydrostreptomycin 3''-phosphate
Reactant of Route 6
Dihydrostreptomycin 3''-phosphate

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